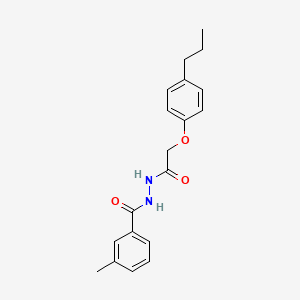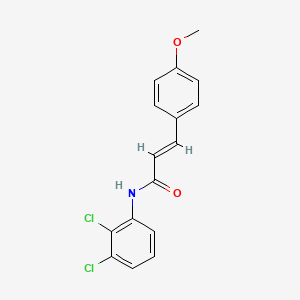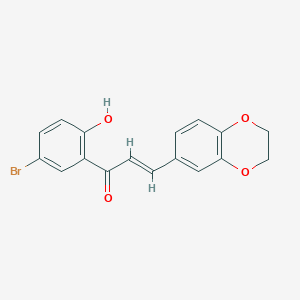![molecular formula C18H17FN2O3 B11690217 (2E)-N-(4-fluoro-3-nitrophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B11690217.png)
(2E)-N-(4-fluoro-3-nitrophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-N-(4-fluoro-3-nitrofenil)-3-[4-(propan-2-il)fenil]prop-2-enamida es un compuesto orgánico sintético caracterizado por su estructura química única. Este compuesto presenta un sistema conjugado con un nitrofenilo y un sustituyente de flúor, lo que lo convierte en un tema interesante para diversos estudios químicos y biológicos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (2E)-N-(4-fluoro-3-nitrofenil)-3-[4-(propan-2-il)fenil]prop-2-enamida generalmente implica un proceso de varios pasos. Un método común incluye los siguientes pasos:
Fluoración: Sustitución de un átomo de hidrógeno por un átomo de flúor en el anillo aromático.
Amidación: Formación del enlace amida a través de una reacción entre una amina y un cloruro de ácido o un anhídrido.
Alquilación: Introducción del grupo propan-2-il al anillo fenilo.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar procesos de nitración y fluoración a gran escala, seguidos de técnicas de purificación eficientes, como recristalización o cromatografía, para garantizar una alta pureza y rendimiento.
Análisis De Reacciones Químicas
Tipos de reacciones
(2E)-N-(4-fluoro-3-nitrofenil)-3-[4-(propan-2-il)fenil]prop-2-enamida puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Conversión del grupo nitro a otros grupos funcionales.
Reducción: Reducción del grupo nitro a una amina.
Sustitución: Reemplazo del grupo flúor por otros sustituyentes.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Agentes reductores como el gas hidrógeno (H₂) con un catalizador de paladio (Pd/C) o hidruro de litio y aluminio (LiAlH₄).
Sustitución: Reacciones de sustitución nucleofílica utilizando reactivos como metóxido de sodio (NaOCH₃).
Productos principales
Oxidación: Formación de derivados de nitroso o hidroxilamina.
Reducción: Formación de la amina correspondiente.
Sustitución: Formación de varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
(2E)-N-(4-fluoro-3-nitrofenil)-3-[4-(propan-2-il)fenil]prop-2-enamida tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga por sus posibles efectos terapéuticos y como compuesto principal en el desarrollo de fármacos.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de (2E)-N-(4-fluoro-3-nitrofenil)-3-[4-(propan-2-il)fenil]prop-2-enamida implica su interacción con objetivos moleculares específicos. Los grupos nitro y flúor desempeñan un papel crucial en su afinidad de unión y actividad. El compuesto puede inhibir ciertas enzimas o receptores, lo que lleva a sus efectos biológicos observados. Se requieren estudios detallados para dilucidar las vías exactas y los objetivos moleculares involucrados.
Comparación Con Compuestos Similares
Compuestos similares
- N-(tert-Butil)-4′-((6-yodo-4-oxo-2-propilquinazolin-3(4H)-il)metil)-[1,1′-bifenil]-2-sulfonamida
- 1-(5,5,5-TRICLOROPENTIL)-1H-1,2,4-TRIAZOL COMPUESTO CON DICLOROMANGANESO DIHIDRATO
Singularidad
(2E)-N-(4-fluoro-3-nitrofenil)-3-[4-(propan-2-il)fenil]prop-2-enamida es único debido a su combinación específica de grupos funcionales, que le confieren propiedades químicas y biológicas distintas. Su estructura permite modificaciones químicas versátiles, lo que la convierte en un compuesto valioso para diversas aplicaciones.
Propiedades
Fórmula molecular |
C18H17FN2O3 |
|---|---|
Peso molecular |
328.3 g/mol |
Nombre IUPAC |
(E)-N-(4-fluoro-3-nitrophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide |
InChI |
InChI=1S/C18H17FN2O3/c1-12(2)14-6-3-13(4-7-14)5-10-18(22)20-15-8-9-16(19)17(11-15)21(23)24/h3-12H,1-2H3,(H,20,22)/b10-5+ |
Clave InChI |
HLBRDTZRQRHANV-BJMVGYQFSA-N |
SMILES isomérico |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] |
SMILES canónico |
CC(C)C1=CC=C(C=C1)C=CC(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-3-(3-Methylphenyl)-5-{[5-(4-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11690142.png)
![Benzyl 2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetate](/img/structure/B11690145.png)
![(2Z,5Z)-5-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11690148.png)



![(5Z)-5-{[1-(biphenyl-4-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-3-(4-chlorophenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione](/img/structure/B11690174.png)
![2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N'-[(E)-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}methylidene]acetohydrazide](/img/structure/B11690176.png)
![(2E,5Z)-2-[(3,5-dimethylphenyl)imino]-5-(3-iodo-4,5-dimethoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B11690182.png)


![(2E)-3-methyl-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11690209.png)

![N'-benzyl-6-[(2E)-2-{[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B11690223.png)
